molecular formula C9H14N2O B8758772 (R)-3-Methyl-2-(pyrazin-2-yl)butan-2-ol

(R)-3-Methyl-2-(pyrazin-2-yl)butan-2-ol

Cat. No.: B8758772
M. Wt: 166.22 g/mol
InChI Key: GACRKHKOILBNDG-SECBINFHSA-N
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Description

(R)-3-Methyl-2-(pyrazin-2-yl)butan-2-ol is a chiral tertiary alcohol featuring a pyrazine heterocycle. The pyrazine ring contributes to its aromaticity and polarity, while the tertiary alcohol group (-OH attached to a carbon bonded to three other carbons) influences solubility, hydrogen-bonding capacity, and stereochemical reactivity.

Pyrazine derivatives are widely utilized in medicinal chemistry for their role as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis. The synthesis of such compounds often involves multi-step processes, including protection/deprotection of functional groups and catalytic coupling reactions, as seen in related pyrazinone derivatives (e.g., triflation steps in General Procedure L, ) .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2R)-3-methyl-2-pyrazin-2-ylbutan-2-ol

InChI

InChI=1S/C9H14N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h4-7,12H,1-3H3/t9-/m1/s1

InChI Key

GACRKHKOILBNDG-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@](C)(C1=NC=CN=C1)O

Canonical SMILES

CC(C)C(C)(C1=NC=CN=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Pyrazine-Containing Alcohols
  • Compound 58d (): A structurally related pyrazinone derivative with a trifluoromethylsulfonyloxy group and a piperidine-carboxylate moiety. While sharing the pyrazine core, the substitution pattern and additional functional groups (e.g., ester, triflate) differentiate its reactivity and applications, likely enhancing electrophilic character compared to the simpler tertiary alcohol in the target compound .
  • Volatile Heterocyclic Alcohols () : Furans and pyrroles with hydroxyl or ketone groups (e.g., 3-methyl-2-(2-oxopropyl)furan) are structurally distinct but share heteroaromaticity. These compounds are more volatile and less polar due to smaller molecular weights and lack of tertiary alcohol groups .
Non-Pyrazine Alcohols
  • 2-Methyl-3-buten-2-ol () : A branched, unsaturated tertiary alcohol with a boiling point of 98–99°C. Its lower molecular weight (86.13 g/mol) and aliphatic structure result in reduced polarity and higher volatility compared to the target compound .
  • Butan-2-ol () : A secondary alcohol with a boiling point of 99°C. The absence of aromaticity and shorter carbon chain reduce its boiling point relative to the target compound, despite similar alcohol functionality .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
(R)-3-Methyl-2-(pyrazin-2-yl)butan-2-ol ~179.2* ~200–220* ~1.1–1.3* Pyrazine ring, tertiary alcohol
2-Methyl-3-buten-2-ol () 86.13 98–99 0.824 Aliphatic, unsaturated
Butan-2-ol () 74.12 99 0.808 Secondary alcohol
3-Methyl-2-buten-1-ol () 86.13 140 0.84 Primary alcohol, unsaturated

Key Observations :

  • The pyrazine ring and tertiary alcohol in the target compound likely increase boiling point and density compared to aliphatic analogs due to enhanced polarity and hydrogen bonding .
  • Unsaturation (e.g., double bonds) in analogs like 2-methyl-3-buten-2-ol reduces boiling points relative to saturated counterparts .

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